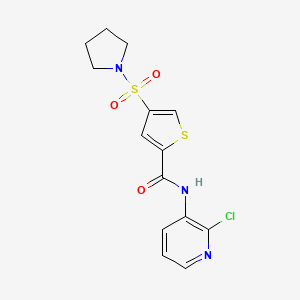
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-690,550 or Tofacitinib, and it belongs to a class of drugs known as Janus kinase (JAK) inhibitors. JAK inhibitors have been shown to have a wide range of potential applications in medical research, including the treatment of autoimmune diseases, cancer, and other conditions.
Mécanisme D'action
The mechanism of action of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves the inhibition of JAK enzymes. JAK enzymes play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting these enzymes, JAK inhibitors can reduce inflammation and improve symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide are complex and varied. In addition to its effects on JAK enzymes, this compound has been shown to have effects on other signaling pathways and cellular processes. These effects can include changes in gene expression, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It has been extensively studied and is well-characterized, making it a reliable and consistent tool for experiments. However, there are also limitations to its use. JAK inhibitors can have off-target effects, and their use can be associated with adverse effects in some cases.
Orientations Futures
There are many potential future directions for research on N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes and signaling pathways. Another area of interest is the use of JAK inhibitors in combination with other drugs to improve their efficacy and reduce adverse effects. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other conditions, such as cancer and viral infections.
Méthodes De Synthèse
The synthesis of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid to form the final product.
Applications De Recherche Scientifique
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. JAK inhibitors have been shown to be effective in reducing inflammation and improving symptoms in patients with these conditions.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-13-11(4-3-5-16-13)17-14(19)12-8-10(9-22-12)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGMDLXOWQOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

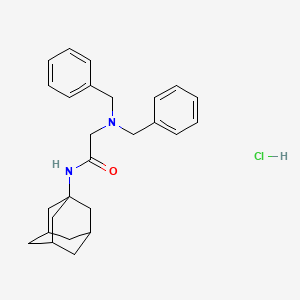
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
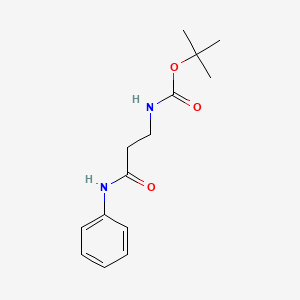
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)


![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
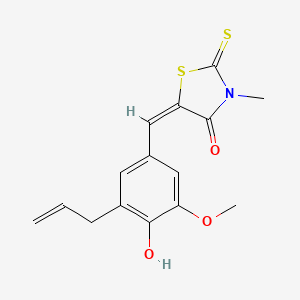
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)

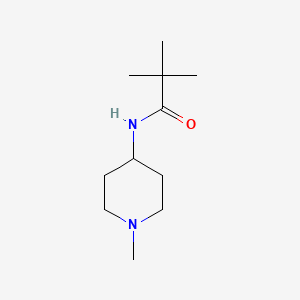

![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)